4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-2-3-9-23)15(24)21-10-12-4-6-13(7-5-12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMPRGJXOVVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.4 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the thiazole moiety could enhance cytotoxicity against cancer cell lines. Specifically, compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased potency (IC50 values ranging from 1.61 to 1.98 µg/mL) against various cancer cell lines .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant activity. For example, certain thiazole-integrated compounds demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ). The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticonvulsant properties .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. One study reported that pyrrole-benzamide derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Antitumor Mechanism : The thiazole ring facilitates interactions with proteins involved in cell proliferation and apoptosis, potentially inhibiting pathways that lead to tumor growth.
- Anticonvulsant Mechanism : It may modulate neurotransmitter systems by influencing GABAergic or glutamatergic pathways.
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:
- Study on Antitumor Efficacy : A study involving a series of thiazole compounds showed that modifications led to enhanced activity against human cancer cell lines, suggesting a promising avenue for developing new anticancer therapies.
- Evaluation of Anticonvulsant Properties : In vivo studies indicated that specific analogs significantly reduced seizure frequency in animal models compared to controls, underscoring their potential as novel anticonvulsants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
